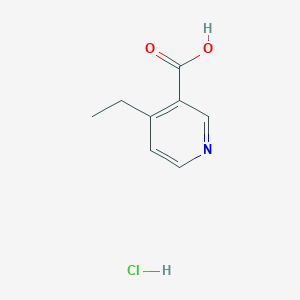
4-Ethyl nicotinic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylnicotinic acid hydrochloride is an organic compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of an ethyl group attached to the fourth position of the pyridine ring, and it is commonly used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylnicotinic acid hydrochloride typically involves the alkylation of nicotinic acid. One common method is the reaction of nicotinic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of 4-ethylnicotinic acid hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylnicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
4-Ethylnicotinic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-ethylnicotinic acid hydrochloride involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 4-Methylnicotinic acid hydrochloride
- 4-Propyl nicotinic acid hydrochloride
- 4-Butyl nicotinic acid hydrochloride
Comparison: 4-Ethylnicotinic acid hydrochloride is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the ethyl group may influence the compound’s lipophilicity, reactivity, and interaction with biological targets, making it suitable for specific applications where other derivatives may not be as effective.
Eigenschaften
Molekularformel |
C8H10ClNO2 |
|---|---|
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
4-ethylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-5-7(6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H |
InChI-Schlüssel |
WZPJWKCXKYRWRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NC=C1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)

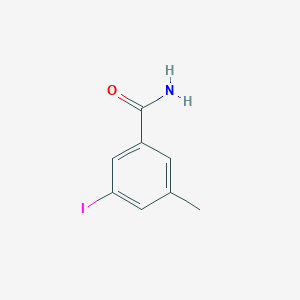
![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
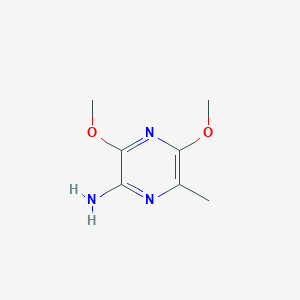
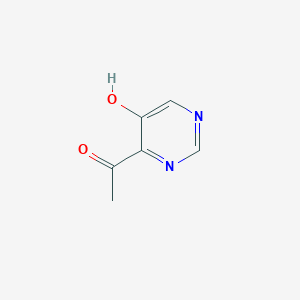
![Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13122507.png)
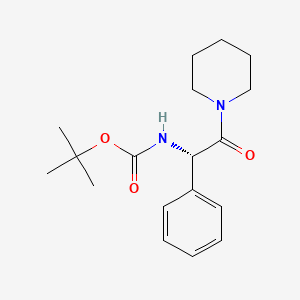
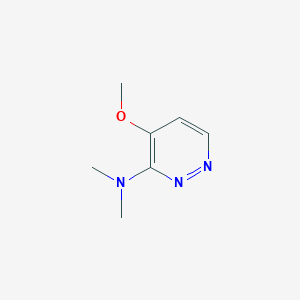
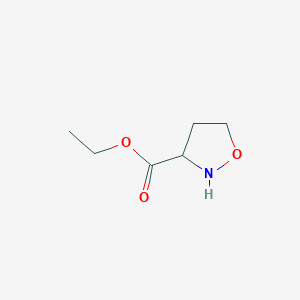
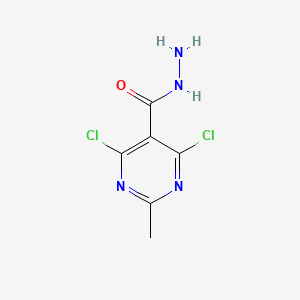
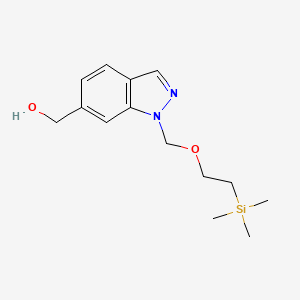
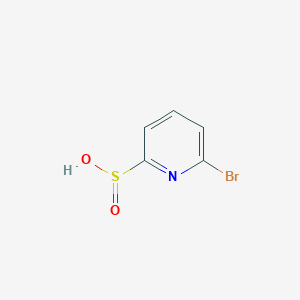
![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)
